molecular formula C12H11BrFNO3 B6663064 1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid

1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid

Cat. No.: B6663064
M. Wt: 316.12 g/mol
InChI Key: VFDXBPPFFLZERR-UHFFFAOYSA-N
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Description

1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid is a synthetic organic compound that features a cyclopropane ring, a carboxylic acid group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps:

    Preparation of 3-Bromo-4-fluoroacetophenone: This can be achieved through the bromination and fluorination of acetophenone.

    Formation of 2-(3-Bromo-4-fluorophenyl)acetic acid: The acetophenone derivative undergoes a Friedel-Crafts acylation reaction to introduce the acetic acid moiety.

    Cyclopropanation: The acetic acid derivative is then subjected to cyclopropanation using diazomethane or a similar reagent to form the cyclopropane ring.

    Amidation: Finally, the cyclopropane carboxylic acid is reacted with an amine to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored as a potential drug candidate due to its unique structural features.

    Materials Science: Its properties might make it useful in the development of new materials with specific characteristics.

    Biological Studies: The compound could be used to study the effects of cyclopropane-containing molecules on biological systems.

Mechanism of Action

The mechanism of action of 1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring could play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[2-(3-Chloro-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid
  • 1-[[2-(3-Bromo-4-chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid

Uniqueness

1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

1-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFNO3/c13-8-5-7(1-2-9(8)14)6-10(16)15-12(3-4-12)11(17)18/h1-2,5H,3-4,6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDXBPPFFLZERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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